tert-Butyl 6-bromobenzofuran-2-carboxylate

Catalog No.
S2851329
CAS No.
1210226-82-6
M.F
C13H13BrO3
M. Wt
297.148
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-bromobenzofuran-2-carboxylate

CAS Number

1210226-82-6

Product Name

tert-Butyl 6-bromobenzofuran-2-carboxylate

IUPAC Name

tert-butyl 6-bromo-1-benzofuran-2-carboxylate

Molecular Formula

C13H13BrO3

Molecular Weight

297.148

InChI

InChI=1S/C13H13BrO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3

InChI Key

UIZAFPSVQWNCBI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Br

Solubility

not available

Tert-Butyl 6-bromobenzofuran-2-carboxylate is an organic compound characterized by its unique benzofuran structure, which incorporates a bromine atom at the 6-position and a tert-butyl ester at the carboxylic acid functionality. The molecular formula of this compound is C11H13BrO3C_{11}H_{13}BrO_3, and it has a molecular weight of approximately 269.09 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

, primarily due to the presence of the bromine atom and the carboxylate group. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Esterification: The carboxylic acid moiety can undergo esterification with alcohols, expanding its utility in synthetic applications.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines, providing pathways for further functionalization.

The synthesis of tert-butyl 6-bromobenzofuran-2-carboxylate can be achieved through several methods:

  • Pechmann Condensation: This involves the reaction of substituted phenols with ethyl 4-chloroacetoacetate, followed by a Perkin rearrangement to form the benzofuran structure.
  • Bromination: The introduction of the bromine atom can be accomplished through electrophilic aromatic substitution using bromine or brominating agents.
  • Esterification: The final step involves esterifying the carboxylic acid with tert-butyl alcohol, typically using acid catalysts to facilitate the reaction .

Tert-Butyl 6-bromobenzofuran-2-carboxylate has potential applications in:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
  • Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique structure may find applications in developing new materials with specific properties.

Interaction studies involving tert-butyl 6-bromobenzofuran-2-carboxylate are essential for understanding its pharmacological potential. Investigations typically focus on:

  • Enzyme Inhibition: Studies have shown that similar benzofuran derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and efficacy.
  • Binding Affinity: Research into how this compound interacts with biological targets can elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with tert-butyl 6-bromobenzofuran-2-carboxylate. These include:

Compound NameStructure FeaturesSimilarity Index
Ethyl (5-bromobenzofuran)-2-carboxylateBromine at 5-position0.96
5-Bromobenzofuran-2-carboxylic acidCarboxylic acid instead of ester0.95
5-Bromo-6-methoxybenzofuran-2-carboxylic acidMethoxy group at the 6-position0.92
7-Bromobenzofuran-2-carboxylic acidBromine at the 7-position0.92
Methyl 6-methylbenzofuran-2-carboxylateMethyl substitution at the 6-position0.84

These compounds highlight the versatility of benzofuran derivatives while emphasizing the unique position of tert-butyl 6-bromobenzofuran-2-carboxylate due to its specific functional groups and potential reactivity patterns.

XLogP3

4.2

Dates

Modify: 2024-04-14

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